molecular formula C7H8OS B13629466 3-(Thiophen-3-yl)prop-2-en-1-ol

3-(Thiophen-3-yl)prop-2-en-1-ol

Cat. No.: B13629466
M. Wt: 140.20 g/mol
InChI Key: JHBVVETVSPASKG-OWOJBTEDSA-N
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Description

3-(Thiophen-3-yl)prop-2-en-1-ol is an organic compound that features a thiophene ring attached to a propenol group. Thiophene is a sulfur-containing heterocycle, which is known for its aromatic properties and is widely used in various chemical and pharmaceutical applications. The presence of the propenol group adds to the compound’s reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiophen-3-yl)prop-2-en-1-ol typically involves the condensation of thiophene-3-carboxaldehyde with an appropriate propenol derivative. One common method is the Claisen-Schmidt condensation, where thiophene-3-carboxaldehyde reacts with an allyl alcohol under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the condensation process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-3-yl)prop-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Thiophen-3-yl)prop-2-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Thiophen-3-yl)prop-2-en-1-ol depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. For example, its anti-inflammatory effects may be mediated through inhibition of pro-inflammatory enzymes or signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    3-(Thiophen-2-yl)prop-2-en-1-ol: Similar structure but with the thiophene ring attached at the 2-position.

    3-(Furan-3-yl)prop-2-en-1-ol: Contains a furan ring instead of a thiophene ring.

    3-(Pyridin-3-yl)prop-2-en-1-ol: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

3-(Thiophen-3-yl)prop-2-en-1-ol is unique due to the presence of the thiophene ring at the 3-position, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of various heterocyclic compounds and materials with specific electronic properties .

Properties

Molecular Formula

C7H8OS

Molecular Weight

140.20 g/mol

IUPAC Name

(E)-3-thiophen-3-ylprop-2-en-1-ol

InChI

InChI=1S/C7H8OS/c8-4-1-2-7-3-5-9-6-7/h1-3,5-6,8H,4H2/b2-1+

InChI Key

JHBVVETVSPASKG-OWOJBTEDSA-N

Isomeric SMILES

C1=CSC=C1/C=C/CO

Canonical SMILES

C1=CSC=C1C=CCO

Origin of Product

United States

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